2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide
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Overview
Description
2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide is a chemical compound with the molecular formula C10H9ClN2OS and a molecular weight of 240.71 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a chloro group, a cyanomethyl group, and a sulfanyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide typically involves the reaction of 2-chloroacetamide with 2-[(cyanomethyl)sulfanyl]aniline under specific conditions. One common method includes the use of a solvent such as ethanol and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Condensation Reactions: The compound can participate in condensation reactions with various reagents to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted acetamides, sulfoxides, sulfones, and heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The chloro and sulfanyl groups play a crucial role in its reactivity and binding to biological molecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-nitrophenyl)acetamide
- 2-cyano-N-(2-nitrophenyl)acetamide
- 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide
Uniqueness
2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide is unique due to the presence of the cyanomethyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. These functional groups allow for a wide range of chemical modifications and applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
2-chloro-N-[2-(cyanomethylsulfanyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c11-7-10(14)13-8-3-1-2-4-9(8)15-6-5-12/h1-4H,6-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQPTDYINCRYJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)SCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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